4-{[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
Description
4-{[(2Z)-3-(4-Bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core substituted with a 4-bromophenyl group, a sulfone moiety (5,5-dioxido), and a conjugated 4-oxobutanoic acid chain.
Properties
Molecular Formula |
C15H15BrN2O5S2 |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
4-[[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H15BrN2O5S2/c16-9-1-3-10(4-2-9)18-11-7-25(22,23)8-12(11)24-15(18)17-13(19)5-6-14(20)21/h1-4,11-12H,5-8H2,(H,20,21) |
InChI Key |
FAROFEPFIBSAFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCC(=O)O)N2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. The process may include the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a bromophenyl derivative with a thioamide under acidic conditions.
Oxidation: The thiazole ring is then oxidized to introduce the dioxido groups.
Condensation Reaction: The oxidized thiazole is then reacted with an amino acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the thiazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic reagents, halogenating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized thiazole derivative, while substitution could produce a variety of bromophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Compounds with similar thieno-thiazole structures have been reported to exhibit anticancer properties. The presence of the bromophenyl group may enhance the compound's ability to interact with cancer cell pathways, potentially leading to apoptosis in malignant cells. For example, derivatives of thieno-thiazole have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth.
- Antimicrobial Properties : Research indicates that compounds similar to 4-{[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid exhibit antimicrobial activities against a range of bacteria and fungi. The thiazole moiety is often linked to increased antimicrobial efficacy due to its ability to disrupt microbial cell membranes.
- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor. Studies on related compounds have demonstrated their ability to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of thieno-thiazole derivatives, researchers synthesized various compounds based on the thieno-thiazole framework and tested them against human cancer cell lines. One derivative showed significant cytotoxicity at low micromolar concentrations, indicating that modifications such as those found in 4-{[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid could enhance biological activity.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial properties of thieno-thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased efficacy against resistant strains of bacteria. The specific substitution patterns on the thiazole ring were crucial for enhancing activity against these pathogens.
Mechanism of Action
The mechanism by which 4-{[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, involved in key biological pathways. For example, its anticancer activity may be due to its ability to inhibit the proliferation of cancer cells by interfering with their DNA replication or repair mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and electronic properties can be contextualized by comparing it to analogs with shared functional groups or heterocyclic systems. Key comparisons include:
Core Heterocyclic Systems
- Tetrahydrothieno[3,4-d][1,3]thiazole vs. Thiadiazole/Thiazolidinone: The tetrahydrothienothiazole core in the target compound differs from thiadiazole (e.g., 1,3,4-thiadiazole in ) and thiazolidinone () systems. The fused bicyclic structure enhances rigidity and may improve binding selectivity compared to monocyclic analogs.
Substituent Effects
- 4-Bromophenyl Group: The electron-withdrawing bromine substituent is shared with compounds like 2-([5-phthalimidomethyl]-1,3,5-thiadiazol-2-yl)amino-4-oxo-4-(4-bromophenyl)butanoic acid (). This group likely reduces electron density in the aromatic ring, influencing reactivity in electrophilic substitutions or π-stacking interactions in biological targets.
- 4-Oxobutanoic Acid Chain: The α,β-unsaturated ketone in the oxobutanoic acid moiety (common in ) enables conjugate addition reactions (e.g., aza-Michael addition in ), a key synthetic pathway for generating derivatives with modified bioactivity .
Structural and Electronic Comparison Table
Research Findings and Implications
- Solubility and Bioavailability: The carboxylic acid group improves aqueous solubility relative to non-acidic analogs (e.g., phthalimide derivatives in ), a critical factor for oral bioavailability .
- Structural Rigidity : The fused bicyclic system may restrict conformational flexibility, improving binding affinity but possibly reducing metabolic stability compared to more flexible thiadiazoles .
Biological Activity
The compound 4-{[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 451.36 g/mol. The structural characteristics include a thiazole ring and a bromophenyl substituent, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole moiety followed by functionalization with the bromophenyl group. The synthetic route often requires careful control of reaction conditions to yield high-purity products.
Antimicrobial Activity
Research has demonstrated that derivatives of compounds containing thiazole rings exhibit notable antimicrobial properties . For instance, similar compounds have shown significant inhibition against various bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa . The presence of the bromophenyl group enhances the antimicrobial efficacy by increasing lipophilicity and allowing better membrane penetration.
| Compound | Target Organism | Inhibition Percentage |
|---|---|---|
| 1 | Aspergillus fumigatus | 96.5% |
| 2 | Helminthosporium sativum | 93.7% |
| 3 | Bacillus subtilis | 37.6% |
| 4 | Pseudomonas aeruginosa | 33.2% |
Antitumor Activity
The compound has also been investigated for its anticancer properties . Studies indicate that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest . The structure-activity relationship (SAR) analysis shows that modifications on the thiazole ring significantly affect cytotoxicity against cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, similar to other known inhibitors derived from oxobutanoic acids .
- Cell Membrane Disruption : The lipophilic nature due to the bromophenyl group may facilitate disruption of bacterial cell membranes.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins like Bcl-2 .
Case Studies
- Antimicrobial Study : A study focused on synthesizing amide derivatives from oxobutanoic acid reported that certain derivatives exhibited excellent antifungal and antibacterial activities, suggesting similar potential for our compound .
- Antitumor Efficacy : Another investigation into thiazole-containing compounds revealed significant cytotoxic effects against various cancer cell lines with IC50 values indicating strong activity compared to standard chemotherapy agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
